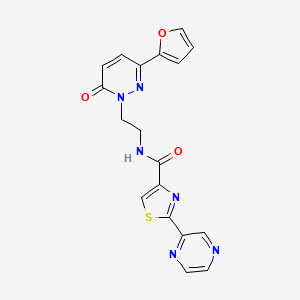
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of furan, pyridazine, pyrazine, and thiazole moieties, which may contribute to its pharmacological properties.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- CAS Number : 1251564-80-3
Biological Activity Overview
Preliminary research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiazole rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Antitumor Effects : Certain thiazole and pyridazine derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyridazinones | Selective COX inhibitors | |
| Furan derivatives | Antimicrobial against E. coli | |
| Thiazole analogs | Cytotoxicity against breast cancer cells |
Detailed Findings
- Antimicrobial Studies : A study demonstrated that compounds with furan and thiazole rings exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
- Anti-inflammatory Research : Pyridazinone derivatives were found to selectively inhibit COX-2 with minimal effects on COX-1, indicating a favorable safety profile for anti-inflammatory applications .
- Antitumor Activity : Research indicated that thiazole-containing compounds displayed potent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction .
Eigenschaften
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c25-16-4-3-12(15-2-1-9-27-15)23-24(16)8-7-21-17(26)14-11-28-18(22-14)13-10-19-5-6-20-13/h1-6,9-11H,7-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOGBVBLKNZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













